Hydroxycitronellal dimethyl acetal

Catalog No.
S1510131
CAS No.
141-92-4
M.F
C12H26O3
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxycitronellal dimethyl acetal

CAS Number

141-92-4

Product Name

Hydroxycitronellal dimethyl acetal

IUPAC Name

8,8-dimethoxy-2,6-dimethyloctan-2-ol

Molecular Formula

C12H26O3

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3

InChI Key

QCJVKUULZGKQDG-UHFFFAOYSA-N

SMILES

CC(CCCC(C)(C)O)CC(OC)OC

Solubility

insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils
1 ml in 2 ml 50% alcohol (in ethanol)

Canonical SMILES

CC(CCCC(C)(C)O)CC(OC)OC

Safety Assessment:

  • The Research Institute for Fragrance Materials (RIFM) conducted a safety assessment of HCDA and concluded that it is safe for use in cosmetics at current levels of use []. This assessment considered various factors, including potential skin sensitization, genotoxicity, and carcinogenicity.

Fragrance Ingredient:

  • HCDA is known for its pleasant floral scent, resembling lily of the valley and rose []. Due to its stability in alkaline environments, it finds use in various fragrance applications, including soaps, detergents, and personal care products [].

Limited Research:

  • It is important to note that the current scientific research on HCDA is limited. While safety assessments have been conducted, further studies exploring its potential applications in other scientific fields are scarce.

Future Research:

  • Given its unique chemical properties, HCDA might hold potential for further research in various scientific areas. However, more research is needed to explore its potential applications and safety profile in specific contexts.

Hydroxycitronellal dimethyl acetal is a chemical compound with the molecular formula C12H26O3C_{12}H_{26}O_{3} and a molecular weight of approximately 202.35 g/mol. It is classified as an acetal derived from hydroxycitronellal, which itself is a natural product found in various essential oils, particularly those from plants like citronella and lemongrass. This compound appears as a colorless liquid with a pleasant floral aroma, making it useful in the fragrance industry.

  • Although comprehensive safety data is not readily available, acetal compounds like HCMA generally exhibit low toxicity [].
  • However, it is always recommended to handle HCMA with standard laboratory precautions, including wearing gloves and working in a well-ventilated area.

The formation of hydroxycitronellal dimethyl acetal involves several key steps:

  • Protonation of Carbonyl: The carbonyl group of hydroxycitronellal is protonated, increasing its electrophilicity.
  • Nucleophilic Attack: An alcohol (in this case, methanol) attacks the carbonyl carbon, leading to the formation of a hemiacetal.
  • Dehydration: Water is removed, resulting in the formation of the acetal.
  • Final Acetal Formation: A second molecule of alcohol reacts with the hemiacetal to form the final acetal product.

This reaction can be catalyzed by various acids such as sulfuric acid or hydrochloric acid, which facilitate the conversion of aldehydes to acetals .

Hydroxycitronellal dimethyl acetal exhibits several biological activities:

  • Skin Sensitization: It has been identified as a skin sensitizer, indicating potential allergic reactions upon contact with skin .
  • Genotoxicity: Studies suggest that hydroxycitronellal dimethyl acetal is not genotoxic, meaning it does not cause damage to genetic material .
  • Toxicological Assessments: Evaluations have shown that it poses low toxicity in repeated dose and reproductive toxicity studies, supporting its safety for use in consumer products .

Hydroxycitronellal dimethyl acetal can be synthesized through various methods:

  • Direct Acetalization: This method involves reacting hydroxycitronellal with methanol under acidic conditions to produce the dimethyl acetal.
  • Use of Catalysts: Common acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.
  • Alternative Approaches: Other methods include using β-cyclodextrin for forming inclusion complexes, which can enhance stability and solubility in formulations .

Hydroxycitronellal dimethyl acetal has several applications:

  • Fragrance Industry: Widely used as a fragrance ingredient due to its pleasant scent.
  • Cosmetics: Incorporated into personal care products for its aromatic properties.
  • Insect Repellent Formulations: Its precursor, hydroxycitronellal, is known for mosquito-repellent properties, making this compound potentially useful in similar applications .

Research on hydroxycitronellal dimethyl acetal indicates minimal interactions with biological systems at typical exposure levels. Toxicological assessments have shown no significant adverse effects in standard tests for genotoxicity and skin sensitization. Its interaction with skin proteins suggests that while it may cause irritation in sensitive individuals, it does not exhibit severe toxicological profiles under regulated conditions .

Several compounds share structural or functional similarities with hydroxycitronellal dimethyl acetal. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
HydroxycitronellalAldehydePrecursor to various acetals; known for insect repellent properties.
Hydroxycitronellal diethyl acetalDiethyl AcetalSimilar structure but different alkyl groups; evaluated for similar safety profiles .
CitronellalAldehydeNatural compound; used primarily for its scent and insect repellent properties.
GeraniolAlcoholFound in essential oils; known for its antimicrobial properties.

Hydroxycitronellal dimethyl acetal stands out due to its specific formulation as an acetal that enhances stability and aroma retention compared to other similar compounds.

Physical Description

colourless, slightly oily liquid with delicate green floral taste and floral odou

XLogP3

2.4

Density

0.925-0.930

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1548 of 1587 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

141-92-4

Wikipedia

Hydroxycitronellal dimethyl acetal

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Octanol, 8,8-dimethoxy-2,6-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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